molecular formula C25H34N10O4 B12319313 5-(5-Aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

5-(5-Aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

Cat. No.: B12319313
M. Wt: 538.6 g/mol
InChI Key: DYRNPWYHGNQALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Aminopentyl) Methotrexate Amide is a derivative of Methotrexate, a widely used chemotherapeutic agent. This compound is known for its enhanced bioactivity and potency compared to Methotrexate. It is primarily used as a fluorescent probe to study the transport of drugs across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl) Methotrexate Amide involves the reaction of Methotrexate with 5-aminopentylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the amide bond formation. The reaction is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of N-(5-Aminopentyl) Methotrexate Amide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl) Methotrexate Amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced derivatives with different chemical properties .

Scientific Research Applications

N-(5-Aminopentyl) Methotrexate Amide has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe to study drug transport across cell membranes.

    Biology: Helps in visualizing cellular processes using fluorescence microscopy.

    Medicine: Investigated

Properties

IUPAC Name

5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N10O4/c1-35(14-16-13-30-22-20(31-16)21(27)33-25(28)34-22)17-7-5-15(6-8-17)23(37)32-18(24(38)39)9-10-19(36)29-12-4-2-3-11-26/h5-8,13,18H,2-4,9-12,14,26H2,1H3,(H,29,36)(H,32,37)(H,38,39)(H4,27,28,30,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRNPWYHGNQALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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